molecular formula C15H16N2O B11173706 3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide

3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B11173706
M. Wt: 240.30 g/mol
InChI Key: QXFKRGMSBPUTNK-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C15H16N2O It is a derivative of benzamide, where the benzene ring is substituted with two methyl groups at the 3 and 4 positions, and the amide nitrogen is bonded to a 4-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzophenone.

    Reduction: Formation of 3,4-dimethyl-N-(4-methylpyridin-2-yl)aniline.

    Substitution: Formation of halogenated derivatives like 3,4-dimethyl-5-bromo-N-(4-methylpyridin-2-yl)benzamide.

Scientific Research Applications

3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the methyl groups on the benzene ring and the pyridine moiety. This unique structure can result in distinct chemical and biological properties compared to its analogs. For example, the presence of the methyl groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C15H16N2O/c1-10-6-7-16-14(8-10)17-15(18)13-5-4-11(2)12(3)9-13/h4-9H,1-3H3,(H,16,17,18)

InChI Key

QXFKRGMSBPUTNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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